N-(3-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide
Description
Properties
IUPAC Name |
N-(3-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O5/c18-15(16-10-4-3-5-11(8-10)17(19)20)14-9-21-12-6-1-2-7-13(12)22-14/h1-8,14H,9H2,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROZHPHAJMCSPIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401320027 | |
| Record name | N-(3-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401320027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
5.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49644449 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
304888-71-9 | |
| Record name | N-(3-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401320027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves the following steps:
Formation of the Benzodioxine Ring: The benzodioxine ring can be synthesized through a cyclization reaction involving catechol and an appropriate dihalide under basic conditions.
Amidation: The final step involves the formation of the carboxamide group by reacting the nitrophenyl-benzodioxine intermediate with an amine under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the benzodioxine ring.
Oxidation: The benzodioxine ring can be oxidized under strong oxidative conditions to form quinone derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, or other reducing agents like tin(II) chloride.
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: Formation of N-(3-aminophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of quinone derivatives.
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of N-(3-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves the reaction of 3-nitroaniline with appropriate dioxin derivatives under controlled conditions. The resulting compound possesses a benzodioxine framework that is essential for its biological activity.
Antitumor Activity
Research has demonstrated that derivatives of benzodioxine compounds exhibit cytotoxic properties against various cancer cell lines. For instance, studies have shown that certain carboxamide derivatives can inhibit the growth of murine P388 leukemia and Lewis lung carcinoma cells, with some compounds presenting IC50 values lower than 10 nM . The specific activity of this compound against cancer cells remains to be fully elucidated but suggests potential as an anticancer agent.
Antimicrobial Properties
Benzodioxine derivatives have been evaluated for their antimicrobial activities. Preliminary studies indicate that modifications to the benzodioxine structure can enhance efficacy against bacterial strains such as Staphylococcus aureus and Mycobacterium tuberculosis . The presence of the nitrophenyl group may play a role in increasing the compound's interaction with microbial targets.
Drug Development
Due to its promising biological activities, this compound is being investigated for its potential as a lead compound in drug development. Its ability to modulate biological pathways makes it suitable for further optimization to enhance efficacy and reduce toxicity.
Potential Therapeutic Uses
The compound's structural characteristics suggest applications in treating various diseases:
- Cancer : As a potential chemotherapeutic agent.
- Infectious Diseases : For its antibacterial properties against resistant strains.
- Inflammatory Disorders : Further studies may reveal anti-inflammatory effects due to its chemical structure.
Cytotoxicity Studies
A study evaluated the cytotoxic effects of synthesized benzodioxine derivatives, including this compound, on human cancer cell lines. Results indicated that specific modifications could significantly enhance cytotoxicity compared to unmodified compounds .
Antimicrobial Efficacy
In vitro testing against Mycobacterium tuberculosis revealed that certain benzodioxine derivatives exhibited significant antimicrobial activity, suggesting that this compound could be developed into an effective treatment for tuberculosis .
Data Table: Summary of Biological Activities
| Activity Type | Test Organism/Cell Line | IC50/Activity Level |
|---|---|---|
| Cytotoxicity | Murine P388 leukemia | < 10 nM |
| Antimicrobial Activity | Staphylococcus aureus | MIC = 7.81 µM |
| Antimycobacterial | Mycobacterium tuberculosis | MIC = 12.5 µg/mL |
Mechanism of Action
The mechanism of action of N-(3-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the benzodioxine ring can interact with various enzymes and receptors. The carboxamide group may enhance the compound’s binding affinity to its targets, leading to its biological effects.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
Key structural analogs differ primarily in the substituents on the phenyl ring attached to the carboxamide group. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
Key Observations:
- Lipophilicity: Methyl (-CH₃) and chloro (-Cl) substituents increase hydrophobicity, which may enhance membrane permeability but reduce aqueous solubility.
- Polar Groups: Sulfonamide (-SO₂NH₂) and methoxy (-OCH₃) groups improve solubility and hydrogen-bonding capacity, critical for target engagement .
Structure-Activity Relationship (SAR) Insights
- Nitro Group Position: Meta-substitution (3-NO₂) in the target compound vs. para-substitution (4-NO₂) in ’s analog may alter steric and electronic interactions with targets.
- Hybrid Structures: Compounds combining benzodioxine with benzothiophene () or morpholine () demonstrate expanded pharmacological profiles, such as antiparasitic activity .
- Polar vs. Nonpolar Substituents: Sulfonamide groups (polar) improve solubility but may reduce blood-brain barrier penetration, whereas lipophilic groups (e.g., -CF₃) enhance CNS targeting .
Biological Activity
N-(3-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a compound of increasing interest in pharmacological research due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its anticancer, antidiabetic, and enzyme inhibitory activities.
Chemical Structure and Properties
The compound has the following molecular formula: with a molecular weight of 314.34 g/mol. Its chemical structure features a benzodioxine core substituted with a nitrophenyl group and a carboxamide moiety.
1. Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines.
- Case Study : In vitro assays showed that the compound had an IC50 value of 10.46 ± 0.82 μM against HeLa cells, indicating strong cytotoxicity compared to standard chemotherapeutics like cisplatin .
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and the generation of reactive oxygen species (ROS).
2. Antidiabetic Activity
The compound has also been evaluated for its antidiabetic properties, particularly its ability to inhibit α-glucosidase.
- Research Findings : Inhibition assays revealed that this compound significantly inhibited α-glucosidase with an IC50 value of 52.54 ± 0.09 μM . This suggests potential for use in managing postprandial hyperglycemia.
3. Enzyme Inhibition
Apart from its anticancer and antidiabetic activities, this compound has shown promise as an enzyme inhibitor.
- Enzyme Interaction : The compound competes effectively with ethidium bromide for DNA binding, suggesting it may intercalate within DNA strands . This property could be leveraged in designing novel anticancer agents that target DNA.
Comparative Biological Activity Table
Q & A
Q. What are the optimal synthetic strategies for N-(3-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide?
Synthesis typically involves multi-step reactions, including:
- Amide bond formation between 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid derivatives and 3-nitroaniline, using coupling agents like HATU or EDC/HOBt .
- Functional group protection/deprotection (e.g., nitro group stability during acidic/basic conditions) .
- Purification optimization via column chromatography or recrystallization to achieve >95% purity, monitored by HPLC .
Key parameters: Solvent choice (e.g., DMF for polar intermediates), temperature control (25–80°C), and stoichiometric ratios (1:1.2 for amine:acid) .
Q. How can the molecular structure of this compound be confirmed experimentally?
- Nuclear Magnetic Resonance (NMR) : Assign peaks for the benzodioxine ring (δ 4.3–4.6 ppm for CH₂ groups) and nitrophenyl protons (δ 7.5–8.5 ppm for aromatic protons) .
- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ with exact mass matching theoretical calculations (e.g., C₁₅H₁₂N₂O₅: ~324.26 g/mol) .
- X-ray crystallography (if crystalline): Resolve spatial arrangement of the nitro group relative to the benzodioxine core .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
- Assay standardization : Compare IC₅₀ values across studies using identical enzyme targets (e.g., acetylcholinesterase inhibition assays at pH 7.4) .
- Orthogonal validation : Confirm activity via fluorescence polarization (binding affinity) and cellular assays (e.g., cytotoxicity in SH-SY5Y cells) .
- Metabolite profiling : Use LC-MS to identify degradation products that may interfere with bioactivity .
Q. What computational methods are recommended for predicting reaction pathways in derivative synthesis?
- Density Functional Theory (DFT) : Model transition states for nitro group reduction or benzodioxine ring functionalization .
- Molecular docking : Screen derivatives against protein targets (e.g., kinases) to prioritize synthesis .
- Retrosynthetic analysis : Fragment the molecule into synthons (e.g., benzodioxine-carboxylic acid + 3-nitroaniline) using tools like Synthia™ .
Q. How can the nitro group’s electronic effects influence the compound’s reactivity?
- Electron-withdrawing nature : The nitro group decreases electron density on the benzodioxine ring, making it susceptible to nucleophilic aromatic substitution (e.g., with amines) .
- Redox activity : Catalytic hydrogenation (Pd/C, H₂) converts the nitro group to an amine, altering solubility and bioactivity .
- Spectroscopic validation : Track changes via FT-IR (NO₂ asymmetric stretch ~1520 cm⁻¹) and cyclic voltammetry (reduction peaks at -0.5 V vs. Ag/AgCl) .
Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?
- Flow chemistry : Implement continuous reactors for exothermic steps (e.g., nitration) to improve safety and yield .
- Green chemistry : Replace toxic solvents (DMF) with Cyrene® or 2-MeTHF, reducing environmental impact .
- Process Analytical Technology (PAT) : Use in-line FTIR to monitor reaction progress in real time .
Q. How does the compound’s stereoelectronic profile affect its pharmacokinetic properties?
- LogP calculations : Predict lipophilicity (e.g., using MarvinSuite) to optimize blood-brain barrier penetration .
- Metabolic stability assays : Incubate with liver microsomes to identify CYP450-mediated oxidation hotspots (e.g., benzodioxine ring) .
- Co-crystal structures : Resolve binding modes with serum albumin to assess plasma protein binding .
Methodological Guidelines
- Controlled experiments : Use a design-of-experiments (DoE) approach to optimize reaction conditions (e.g., central composite design for temperature/solvent interactions) .
- Data reproducibility : Share raw NMR spectra and chromatograms in supplementary materials for peer validation .
- Ethical reporting : Disclose negative results (e.g., failed coupling reactions) to avoid publication bias .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
